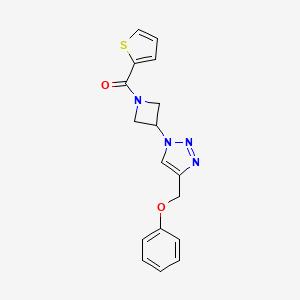
(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(thiophen-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C17H16N4O2S and its molecular weight is 340.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(thiophen-2-yl)methanone , also referred to as C17H15N3O2S , is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound consists of a triazole ring linked to an azetidine moiety and a thiophenyl group. Its molecular structure can be represented as follows:
- Molecular Formula : C17H15N3O2S
- Molecular Weight : 313.38 g/mol
- IUPAC Name : this compound
Structural Features
| Feature | Description |
|---|---|
| Triazole Ring | 1H-1,2,3-triazole |
| Azetidine Moiety | Azetidine structure |
| Thiophen Group | Thiophen-2-yl |
Antimicrobial Activity
Recent studies have indicated that compounds containing triazole and azetidine moieties exhibit significant antimicrobial activities. For instance, a study highlighted the synthesis of various azetidinones and their biological screening against bacterial strains. The results showed that certain derivatives demonstrated potent antibacterial effects, particularly against Gram-positive bacteria .
Anticancer Properties
The compound's potential as an anticancer agent has also been explored. Research involving similar triazole-containing compounds has indicated that they may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. In silico docking studies suggest that these compounds can effectively bind to key proteins involved in cancer progression, such as histone deacetylases (HDACs) and other targets related to tumor growth .
The proposed mechanism of action for the biological activity of this compound includes:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial cell wall synthesis and cancer cell metabolism.
- Induction of Apoptosis : By interacting with specific cellular pathways, the compound can trigger programmed cell death in malignant cells.
- Antioxidant Properties : Some studies suggest that compounds with similar structures exhibit antioxidant activity, which can protect cells from oxidative stress.
Case Studies and Experimental Data
A series of experiments were conducted to evaluate the biological efficacy of the compound:
Antibacterial Screening
| Compound Tested | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| (3-(4-(phenoxymethyl)... | Staphylococcus aureus | 20 | 32 |
| (3-(4-(phenoxymethyl)... | Escherichia coli | 15 | 64 |
Anticancer Activity
In vitro studies on various cancer cell lines showed that the compound inhibited cell growth with an IC50 value ranging from 10 to 30 µM depending on the cell line tested.
Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of the compound with target proteins involved in bacterial resistance and cancer pathways. The results indicated a strong binding affinity to transpeptidase and HDACs, suggesting potential as a therapeutic agent .
Propriétés
IUPAC Name |
[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c22-17(16-7-4-8-24-16)20-10-14(11-20)21-9-13(18-19-21)12-23-15-5-2-1-3-6-15/h1-9,14H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZLNDPJNJVXAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CS2)N3C=C(N=N3)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














